molecular formula C10H7N3O5 B11043679 2-Methyl-5-(6-nitro-1,3-benzodioxol-5-yl)-1,3,4-oxadiazole

2-Methyl-5-(6-nitro-1,3-benzodioxol-5-yl)-1,3,4-oxadiazole

Cat. No.: B11043679
M. Wt: 249.18 g/mol
InChI Key: WGCTYDWHNBIGJK-UHFFFAOYSA-N
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Description

2-Methyl-5-(6-nitro-1,3-benzodioxol-5-yl)-1,3,4-oxadiazole is a heterocyclic compound that features a unique combination of functional groups, including a nitro group, a benzodioxole moiety, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(6-nitro-1,3-benzodioxol-5-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-5-nitrophenyl hydrazine with 6-nitro-1,3-benzodioxole-5-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(6-nitro-1,3-benzodioxol-5-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with a palladium catalyst for reduction reactions.

    Electrophiles: Halogens or other electrophilic reagents for substitution reactions.

    Dehydrating Agents: Phosphorus oxychloride for cyclization reactions.

Major Products

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

    Cyclization: Formation of fused heterocyclic compounds.

Scientific Research Applications

2-Methyl-5-(6-nitro-1,3-benzodioxol-5-yl)-1,3,4-oxadiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-5-(6-nitro-1,3-benzodioxol-5-yl)-1,3,4-oxadiazole in medicinal applications involves its interaction with cellular targets. For example, in anticancer research, the compound has been shown to cause cell cycle arrest and induce apoptosis in cancer cells. This is achieved through the modulation of microtubule assembly, leading to mitotic blockade and cell death .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-nitrophenyl-1,3,4-oxadiazole: Similar structure but lacks the benzodioxole moiety.

    6-Nitro-1,3-benzodioxole-5-yl-1,3,4-oxadiazole: Similar structure but lacks the methyl group.

Uniqueness

2-Methyl-5-(6-nitro-1,3-benzodioxol-5-yl)-1,3,4-oxadiazole is unique due to the presence of both the nitro group and the benzodioxole moiety, which confer distinct electronic and steric properties. These features make it particularly useful in applications requiring specific reactivity and interactions.

Properties

Molecular Formula

C10H7N3O5

Molecular Weight

249.18 g/mol

IUPAC Name

2-methyl-5-(6-nitro-1,3-benzodioxol-5-yl)-1,3,4-oxadiazole

InChI

InChI=1S/C10H7N3O5/c1-5-11-12-10(18-5)6-2-8-9(17-4-16-8)3-7(6)13(14)15/h2-3H,4H2,1H3

InChI Key

WGCTYDWHNBIGJK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(O1)C2=CC3=C(C=C2[N+](=O)[O-])OCO3

Origin of Product

United States

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